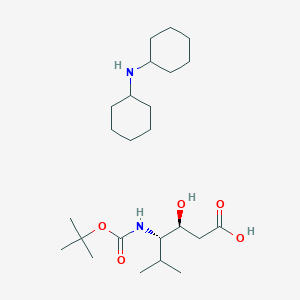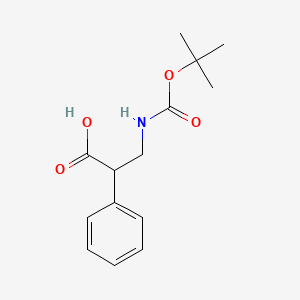
2-(4-Boc-piperazinyl)-2-(4-cyanophenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Boc-piperazinyl)-2-(4-cyanophenyl)acetic acid, also known as Boc-Piperacillin, is a compound used in the synthesis of various pharmaceuticals. It is an important intermediate in the synthesis of many drugs, such as antibiotics, anti-inflammatory agents, and anti-cancer agents. Boc-Piperacillin has been used in the laboratory as a reagent to synthesize a variety of compounds, and has also been used in the development of new drugs.
Scientific Research Applications
Chemical Transformations and Synthesis
Prolonged acidic treatment involving compounds similar to 2-(4-Boc-piperazinyl)-2-(4-cyanophenyl)acetic acid leads to the formation of aminosuccinyl peptides, which can further transform into piperazine-2,5-dione derivatives under specific conditions (Schön & Kisfaludy, 2009). Such processes are crucial in peptide synthesis and modification. In another study, the efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid was achieved through a practical method, emphasizing the role of piperazinyl compounds in synthesizing bioactive derivatives (Cai et al., 2020).
Antimicrobial and Antimycobacterial Activities
2-(4-Cyanophenyl amino)-4-(6-bromo-4-quinolinyloxy)-6-piperazinyl (piperidinyl)-1,3,5-triazines, which share structural similarities with the compound , have shown potential antimicrobial and antimycobacterial activities. Specific analogs exhibited promising activities against a range of bacteria and fungi, and also against Mycobacterium tuberculosis (Patel et al., 2012).
Crystallographic and Structural Analysis
Compounds related to this compound have been subjects of crystallographic and structural analysis, contributing to the understanding of molecular configurations and potential biological activities. For instance, derivatives of N-Boc piperazine underwent thorough characterization, providing insights into their structural integrity and potential as biologically active compounds (Kulkarni et al., 2016).
Medicinal Chemistry and Drug Development
Compounds structurally similar to this compound play a crucial role in medicinal chemistry and drug development. They serve as scaffolds and intermediates in the synthesis of complex molecules with potential therapeutic applications. For example, homopiperazine-rhodamine B adducts of triterpenoic acids, which include piperazinyl motifs, exhibited significant cytotoxicity for human tumor cell lines, highlighting their potential as novel ligands in cancer treatment (Wolfram et al., 2018).
properties
IUPAC Name |
2-(4-cyanophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-18(2,3)25-17(24)21-10-8-20(9-11-21)15(16(22)23)14-6-4-13(12-19)5-7-14/h4-7,15H,8-11H2,1-3H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBPLIYQUXNOBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)C#N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376111 |
Source


|
| Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](4-cyanophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885274-36-2 |
Source


|
| Record name | α-(4-Cyanophenyl)-4-[(1,1-dimethylethoxy)carbonyl]-1-piperazineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885274-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](4-cyanophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














